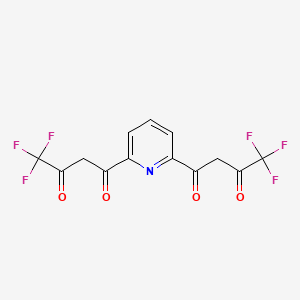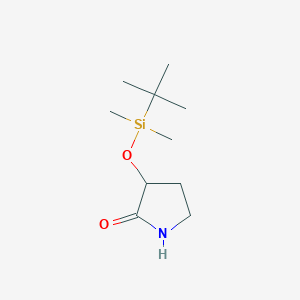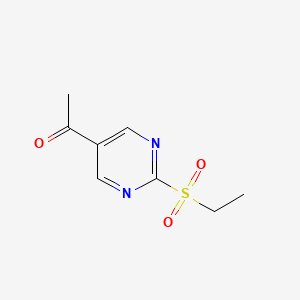
1-(2-(Ethylsulfonyl)pyrimidin-5-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-(Ethylsulfonyl)pyrimidin-5-yl)ethanone is a chemical compound with the molecular formula C8H10N2O3S It is a pyrimidine derivative, characterized by the presence of an ethanone group and an ethylsulfonyl substituent on the pyrimidine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-(Ethylsulfonyl)pyrimidin-5-yl)ethanone typically involves the reaction of 2-chloropyrimidine with ethanone in the presence of a base, followed by the introduction of the ethylsulfonyl group. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like potassium carbonate (K2CO3). The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors with precise control over temperature, pressure, and reaction time. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the synthesis process. Purification of the final product is typically achieved through recrystallization or chromatography techniques.
Análisis De Reacciones Químicas
Types of Reactions
1-(2-(Ethylsulfonyl)pyrimidin-5-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ethanone group to an alcohol.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution on the pyrimidine ring.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
1-(2-(Ethylsulfonyl)pyrimidin-5-yl)ethanone has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or antiviral properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 1-(2-(Ethylsulfonyl)pyrimidin-5-yl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The ethylsulfonyl group can enhance the compound’s binding affinity to these targets, leading to modulation of biological pathways. For example, it may inhibit certain enzymes involved in inflammation or cancer cell proliferation.
Comparación Con Compuestos Similares
Similar Compounds
1-(2-(Methylsulfonyl)pyrimidin-5-yl)ethanone: Similar structure but with a methylsulfonyl group instead of an ethylsulfonyl group.
1-(2-(Ethylsulfonyl)pyrimidin-4-yl)ethanone: Similar structure but with the ethylsulfonyl group at a different position on the pyrimidine ring.
Uniqueness
1-(2-(Ethylsulfonyl)pyrimidin-5-yl)ethanone is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the ethylsulfonyl group at the 2-position of the pyrimidine ring can enhance its solubility and binding properties compared to similar compounds.
Propiedades
Número CAS |
124491-43-6 |
|---|---|
Fórmula molecular |
C8H10N2O3S |
Peso molecular |
214.24 g/mol |
Nombre IUPAC |
1-(2-ethylsulfonylpyrimidin-5-yl)ethanone |
InChI |
InChI=1S/C8H10N2O3S/c1-3-14(12,13)8-9-4-7(5-10-8)6(2)11/h4-5H,3H2,1-2H3 |
Clave InChI |
SXWDEGNVFYYMFV-UHFFFAOYSA-N |
SMILES canónico |
CCS(=O)(=O)C1=NC=C(C=N1)C(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(R)-2,5-Diphenyl-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-2-ium tetrafluoroborate](/img/structure/B13655451.png)
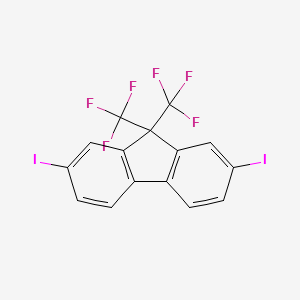

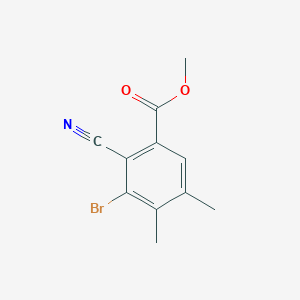
![6-[(2-Aminocyclohexyl)amino]-7-fluoro-4-(1-methylpyrazol-4-yl)-1,2-dihydropyrrolo[3,4-c]pyridin-3-one](/img/structure/B13655466.png)

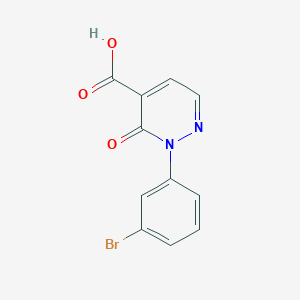

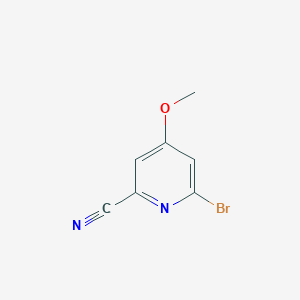
![5-Chlorobenzo[b]thiophen-2-amine](/img/structure/B13655486.png)
![7-Bromo-3-chloro-1H-pyrrolo[3,2-c]pyridine](/img/structure/B13655509.png)

